

Spectroscopic Profile of Methyl 2-Furoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B073834

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Introduction

Methyl 2-furoate (C₆H₆O₃, CAS No: 611-13-2) is a key organic compound utilized as a flavoring agent and an intermediate in various chemical syntheses, including the preparation of pharmaceuticals and fragrances.^[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Methyl 2-furoate**, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for **Methyl 2-furoate** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **Methyl 2-furoate**, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of **Methyl 2-furoate** exhibits distinct signals corresponding to the protons of the furan ring and the methyl ester group.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
7.60	dd	1H	H5
7.19	dd	1H	H3
6.52	dd	1H	H4
3.90	s	3H	-OCH ₃

dd: doublet of doublets, s: singlet Data obtained in CDCl₃ at 400 MHz.[\[2\]](#)

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) [ppm]	Assignment
159.16	C=O (Ester)
146.46	C5
144.77	C2
117.98	C3
111.93	C4
51.84	-OCH ₃

Data obtained in CDCl₃ at 25.16 MHz.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Methyl 2-furoate** shows characteristic absorption bands for the ester and furan moieties.

Wavenumber (cm ⁻¹)	Assignment
~1720	C=O stretch (Ester)
~1580	C=C stretch (Furan ring)
~1470	C-H bend
~1290, 1180	C-O stretch (Ester)
~1020	C-O-C stretch (Furan ring)
~760	C-H out-of-plane bend (Furan ring)

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of **Methyl 2-furoate** is presented below.

m/z	Relative Intensity (%)	Assignment
126	47.03	[M] ⁺ (Molecular Ion)
95	99.99	[M - OCH ₃] ⁺
67	-	[C ₄ H ₃ O] ⁺
39	43.82	[C ₃ H ₃] ⁺

Data obtained via Electron Ionization (EI).[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of **Methyl 2-furoate** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: A 400 MHz (for ^1H NMR) or a 100 MHz (for ^{13}C NMR) spectrometer is typically used.

^1H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy (ATR)

Sample Preparation: As **Methyl 2-furoate** is a liquid at room temperature, a neat sample can be analyzed directly. A single drop of the liquid is placed onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied to the crystal, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **Methyl 2-furoate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

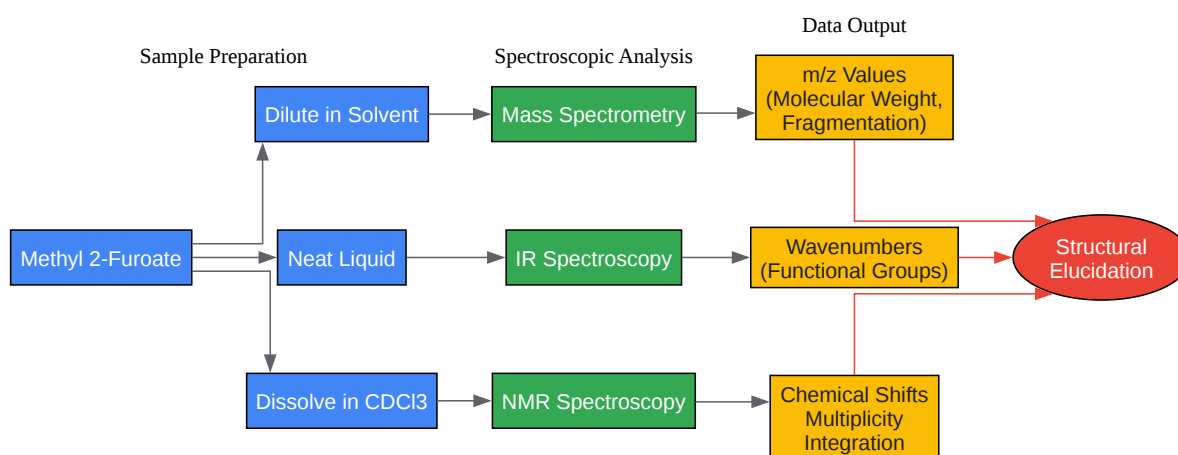
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

GC Conditions: A capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from m/z 35 to 200.

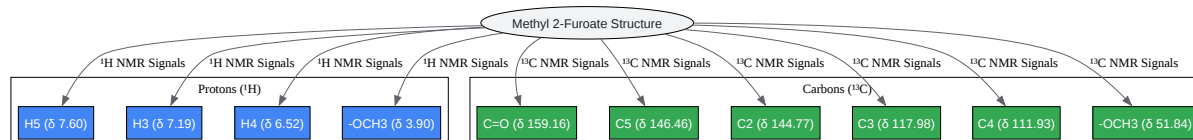
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.



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Caption: Workflow of Spectroscopic Analysis for **Methyl 2-Furoate**.



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Caption: NMR Signal Assignments for **Methyl 2-Furoate**.

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